molecular formula C63H104N22O12 B1631245 Dynorphin A (1-11) amide

Dynorphin A (1-11) amide

Katalognummer: B1631245
Molekulargewicht: 1361.6 g/mol
InChI-Schlüssel: OKJAOUBQLSWUNX-QFIUEGLPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dynorphin A (1-11) amide is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The process includes:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.

    Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Dynorphin A (1-11) amide can undergo various chemical reactions, including:

    Oxidation: This can occur at the methionine residues if present, leading to sulfoxide or sulfone formation.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives and coupling agents like HBTU.

Major Products

The major products formed from these reactions depend on the specific modifications made. For example, oxidation of methionine residues results in methionine sulfoxide or sulfone .

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

Model Peptide for Synthesis Studies
Dynorphin A (1-11) amide serves as a model peptide in studies focused on peptide synthesis and modification techniques. It is often utilized in solid-phase peptide synthesis (SPPS), where it aids researchers in understanding the intricacies of peptide coupling and deprotection methods.

Chemical Reactivity Studies
The compound can undergo various chemical reactions, such as oxidation and reduction, which are essential for developing new analogs with altered properties. For instance, modifications at specific amino acid residues can lead to the creation of derivatives that exhibit different receptor affinities or biological activities.

Biological Research Applications

Modulation of Pain and Stress Responses
this compound is primarily known for its role in modulating pain and stress responses through its action on KOR. Research indicates that it can inhibit pain pathways and influence stress-related behaviors, making it a crucial subject in neurobiology .

Pharmacological Studies
Various analogs of Dynorphin A (1-11) have been synthesized to study their pharmacological activities. For example, [Pro(3)]Dyn A(1-11)-NH2 is an analogue that exhibits high affinity for KOR while demonstrating selective antagonistic properties . Such studies contribute to understanding opioid receptor pharmacology and the development of new analgesics.

Medical Applications

Therapeutic Potential in Pain Management
Given its interaction with KOR, this compound has been explored for therapeutic applications in treating chronic pain conditions. Its ability to modulate pain pathways positions it as a potential candidate for developing new analgesic drugs .

Addiction Treatment Research
Dynorphin peptides have been implicated in addiction mechanisms, particularly in the context of substance abuse disorders. Research suggests that manipulating dynorphin signaling may provide novel strategies for addiction treatment by targeting KOR pathways .

Industrial Applications

Peptide-Based Drug Development
The unique properties of this compound make it valuable in the pharmaceutical industry for developing peptide-based drugs. Its structural characteristics allow it to serve as a standard reference in analytical techniques, enhancing the quality control processes in drug formulation.

Case Studies

Study Focus Findings/Results Reference
KOR Interaction Analysis [Pro(3)]Dyn A(1-11)-NH2 showed high selectivity and affinity for KOR, with potential therapeutic implications.
C-terminal Modifications Impact on Activity Modifications increased KOR affinity without affecting efficacy; cyclization yielded potent analogs.
Analogs for Pain Management Various dynorphin analogs demonstrated significant antinociceptive effects with reduced side effects.

Biologische Aktivität

Dynorphin A (1-11) amide is a significant endogenous opioid peptide primarily recognized for its high affinity and selectivity towards kappa-opioid receptors (KOR). This article delves into its biological activities, structure-activity relationships, and relevant case studies, highlighting the compound's pharmacological potential.

Overview of this compound

This compound is a truncated form of dynorphin A, which consists of the first eleven amino acids of the full-length peptide. It serves as a ligand for KOR, playing critical roles in pain modulation, stress response, and various neurophysiological processes. The peptide's structure includes a unique N-terminal "message" sequence and a C-terminal "address" sequence that contribute to its receptor specificity and activity.

Structure-Activity Relationships

The biological activity of this compound is influenced significantly by its structural characteristics. Modifications to the peptide have been extensively studied to enhance its pharmacological properties.

Key Findings from Research

  • Kappa Opioid Receptor Affinity :
    • This compound exhibits low nanomolar binding affinity for KOR, with reported KiK_i values ranging from 0.84 to 15 nM depending on structural modifications .
    • The addition of specific amino acid substitutions can lead to increased selectivity and potency at KOR compared to mu and delta opioid receptors .
  • C-terminal Modifications :
    • Modifications in the C-terminal region have been shown to enhance KOR affinity while simultaneously affecting the efficacy of receptor activation . For instance, cyclization between specific residues can yield analogs with distinct pharmacological profiles.
  • Proline Scanning :
    • A proline scan at positions 2 and 3 resulted in the identification of [Pro(3)]Dyn A(1-11)-NH(2), which demonstrated high selectivity for KOR but exhibited antagonist properties . This indicates that subtle changes in sequence can dramatically alter receptor interaction.
  • Pharmacological Profiles :
    • Various analogs have been synthesized to explore their effects on adenylyl cyclase activity, revealing that many retain full agonist activity while displaying differing potencies .

Table 1: Binding Affinity and Efficacy of Dynorphin A Analogues

CompoundKappa Opioid Receptor KiK_i (nM)Mu Opioid Receptor KiK_i (nM)Delta Opioid Receptor KiK_i (nM)Efficacy at KOR (%)
This compound15>1000>1000100
[Pro(3)]Dyn A(1-11)-NH(2)2.721103260Antagonist
Cyclized Dyn A-(1-11) analog0.84Not specifiedNot specifiedFull Agonist

This table summarizes the binding affinities and efficacy of various dynorphin analogues, illustrating the impact of structural modifications on receptor interactions.

Immune System Interactions

Recent studies have revealed that dynorphins, including Dynorphin A (1-11), also play roles beyond pain modulation by influencing immune responses. They have been shown to interact with leukocyte receptors such as Mac-1, facilitating leukocyte migration and phagocytosis . This suggests potential therapeutic applications in inflammatory conditions.

Eigenschaften

IUPAC Name

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H104N22O12/c1-5-37(4)51(59(96)82-45(20-13-29-75-63(71)72)60(97)85-30-14-21-48(85)58(95)79-42(52(66)89)17-9-10-26-64)84-55(92)44(19-12-28-74-62(69)70)80-54(91)43(18-11-27-73-61(67)68)81-56(93)46(31-36(2)3)83-57(94)47(33-38-15-7-6-8-16-38)78-50(88)35-76-49(87)34-77-53(90)41(65)32-39-22-24-40(86)25-23-39/h6-8,15-16,22-25,36-37,41-48,51,86H,5,9-14,17-21,26-35,64-65H2,1-4H3,(H2,66,89)(H,76,87)(H,77,90)(H,78,88)(H,79,95)(H,80,91)(H,81,93)(H,82,96)(H,83,94)(H,84,92)(H4,67,68,73)(H4,69,70,74)(H4,71,72,75)/t37-,41-,42-,43-,44-,45-,46-,47-,48-,51-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJAOUBQLSWUNX-QFIUEGLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H104N22O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1361.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dynorphin A (1-11) amide
Reactant of Route 2
Reactant of Route 2
Dynorphin A (1-11) amide
Reactant of Route 3
Reactant of Route 3
Dynorphin A (1-11) amide
Reactant of Route 4
Reactant of Route 4
Dynorphin A (1-11) amide
Reactant of Route 5
Reactant of Route 5
Dynorphin A (1-11) amide
Reactant of Route 6
Reactant of Route 6
Dynorphin A (1-11) amide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.